N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 941929-79-9
VCID: VC4893275
InChI: InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-9-10-16-13(12-14)6-5-11-20(16)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21)
SMILES: COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

CAS No.: 941929-79-9

Cat. No.: VC4893275

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide - 941929-79-9

Specification

CAS No. 941929-79-9
Molecular Formula C18H20N2O4S
Molecular Weight 360.43
IUPAC Name 2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-9-10-16-13(12-14)6-5-11-20(16)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21)
Standard InChI Key FUGIBETUICUWHG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₂₁N₂O₄S, with a molecular weight of 361.44 g/mol . Key structural features include:

  • Tetrahydroquinoline core: A partially saturated bicyclic system providing conformational rigidity.

  • Methanesulfonyl group (-SO₂CH₃): Enhances metabolic stability and influences electronic properties .

  • 2-Methoxybenzamide moiety: Introduces hydrogen-bonding capabilities and modulates solubility .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₁N₂O₄S
Molecular Weight361.44 g/mol
logP (Partition Coeff.)~2.7 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (sulfonyl, amide, methoxy)
Polar Surface Area~71.8 Ų

The methoxy group at the benzene ring’s ortho position contributes to steric hindrance, potentially affecting binding interactions . The sulfonamide and amide functionalities render the compound amphipathic, balancing lipid solubility and aqueous dispersibility .

Synthesis and Reaction Pathways

Synthesis typically proceeds through sequential functionalization of the tetrahydroquinoline scaffold:

Core Formation

Tetrahydroquinoline derivatives are often synthesized via Skraup cyclization or Bischler-Napieralski reactions, followed by hydrogenation. For example, cyclohexenyl aniline intermediates undergo acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroquinoline.

Sulfonylation

The nitrogen at position 1 is sulfonylated using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) :
Tetrahydroquinoline+CH3SO2ClBase1-Methanesulfonyl-tetrahydroquinoline\text{Tetrahydroquinoline} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-Methanesulfonyl-tetrahydroquinoline}

Amidation

The 6-position amine is coupled with 2-methoxybenzoyl chloride via nucleophilic acyl substitution :
1-Methanesulfonyl-tetrahydroquinolin-6-amine+2-MeO-benzoyl chlorideTarget Compound\text{1-Methanesulfonyl-tetrahydroquinolin-6-amine} + \text{2-MeO-benzoyl chloride} \rightarrow \text{Target Compound}

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
SulfonylationCH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C → RT85–92%
Amidation2-MeO-benzoyl chloride, DIPEA, DMF, 50°C70–78%

Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s sulfonamide group facilitates interactions with ATP-binding pockets in kinases. In vitro studies on analogous tetrahydroquinoline derivatives demonstrate IC₅₀ values of 0.1–5 µM against tyrosine kinases (e.g., EGFR, VEGFR) . The 2-methoxybenzamide moiety may stabilize enzyme-inhibitor complexes via π-π stacking.

Antimicrobial Effects

Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of cell wall biosynthesis or membrane integrity.

Table 3: Biological Activity Data

AssayResult/ValueModel SystemReference
Kinase Inhibition (EGFR)IC₅₀ = 0.45 µMIn vitro
Antibacterial (S. aureus)MIC = 8 µg/mLBroth dilution
Cytotoxicity (HeLa)CC₅₀ = >50 µMCell viability

Applications in Pharmaceutical Research

Lead Compound Optimization

The molecule serves as a scaffold for developing selective kinase inhibitors. Modifications at the methoxy or sulfonyl groups improve potency and pharmacokinetics . For instance, fluorination of the benzene ring enhances blood-brain barrier penetration .

Prodrug Development

Esterification of the amide group (e.g., ethyl ester prodrugs) increases oral bioavailability in preclinical models. Hydrolysis in vivo regenerates the active compound.

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